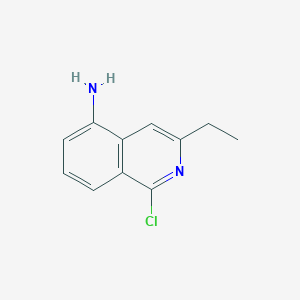

1-chloro-3-ethyl-5-Isoquinolinamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11ClN2 |

|---|---|

Molecular Weight |

206.67 g/mol |

IUPAC Name |

1-chloro-3-ethylisoquinolin-5-amine |

InChI |

InChI=1S/C11H11ClN2/c1-2-7-6-9-8(11(12)14-7)4-3-5-10(9)13/h3-6H,2,13H2,1H3 |

InChI Key |

YEMHRMQKXDYXHP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=CC=C2N)C(=N1)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Chloro 3 Ethyl 5 Isoquinolinamine

Classic Cyclization Reactions for Isoquinoline (B145761) Ring Formation

The construction of the fundamental isoquinoline skeleton is the initial and most critical phase. Several classical methods are available, each with distinct advantages and substrate requirements.

Bischler-Napieralski Cyclization and its Derivatives

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. organic-chemistry.orgwikipedia.org This reaction is typically promoted by dehydrating agents under acidic conditions, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). organic-chemistry.orgwikipedia.orgjk-sci.com The resulting dihydroisoquinoline can then be aromatized to the isoquinoline. wikipedia.orgatamanchemicals.com

For the synthesis of a precursor to 1-chloro-3-ethyl-5-isoquinolinamine, the process would begin with a suitably substituted β-phenylethylamine. An amino group at the meta-position of the phenylethylamine is crucial for achieving the desired 5-amino substitution on the final isoquinoline ring. The presence of electron-donating groups on the aromatic ring generally facilitates the electrophilic aromatic substitution required for cyclization. jk-sci.com The ethyl group at the C-3 position can be introduced by using propanoyl chloride or a similar acylating agent to form the necessary N-acyl precursor.

The general mechanism involves the cyclization of the β-arylethylamide, which proceeds via an intramolecular electrophilic aromatic substitution. slideshare.net The reaction conditions, particularly the choice of dehydrating agent and solvent, can significantly influence the yield and are often tailored to the specific substrate. wikipedia.org For instance, for substrates that lack activating groups on the benzene (B151609) ring, a mixture of P₂O₅ in refluxing POCl₃ is often most effective. jk-sci.com

Table 1: Comparison of Bischler-Napieralski Reaction Conditions

| Dehydrating Agent | Typical Conditions | Notes |

|---|---|---|

| POCl₃ (Phosphoryl chloride) | Refluxing in an inert solvent (e.g., toluene, acetonitrile) | Widely used; effective for many substrates. wikipedia.org |

| P₂O₅ (Phosphorus pentoxide) | Often used with POCl₃, especially for less reactive arenes. jk-sci.com | Provides strongly dehydrating conditions. |

| Tf₂O (Triflic anhydride) | Can be used with phenethylcarbamates. | A powerful activating agent. wikipedia.org |

Pictet-Spengler Reaction and Modified Protocols

The Pictet-Spengler reaction offers another route to the isoquinoline core, typically yielding a tetrahydroisoquinoline product which must be subsequently oxidized. jk-sci.comthermofisher.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst. jk-sci.comwikipedia.org

To apply this to the target molecule, a meta-amino-substituted phenylethylamine would react with an appropriate carbonyl compound. The choice of the carbonyl component is critical for introducing the C-3 ethyl group. Using propionaldehyde (B47417) would lead to a 1-methyl-3-ethyltetrahydroisoquinoline, which is not the desired substitution pattern. Therefore, this method is less direct for obtaining the C-3 ethyl group compared to the Bischler-Napieralski approach.

The reaction is initiated by the formation of a Schiff base, which then undergoes an acid-catalyzed intramolecular cyclization. jk-sci.com The aromatic ring must be sufficiently nucleophilic to attack the iminium ion intermediate, making electron-donating substituents on the ring beneficial for high yields. jk-sci.comwikipedia.org Subsequent dehydrogenation/aromatization of the tetrahydroisoquinoline intermediate is required to form the final isoquinoline ring. thieme-connect.de

Pomeranz-Fritsch Cyclization for Isoquinoline Scaffolds

The Pomeranz-Fritsch reaction provides a direct method to synthesize isoquinolines without the need for a separate aromatization step. numberanalytics.comwikipedia.org The reaction condenses a benzaldehyde (B42025) with an aminoacetaldehyde dialkyl acetal (B89532), followed by an acid-catalyzed cyclization. wikipedia.orgwikipedia.orgthermofisher.com

To generate a 5-aminoisoquinoline (B16527) precursor, a 3-aminobenzaldehyde (B158843) would be the starting aromatic component. This directly places the amino group at the correct position on the benzene ring of the isoquinoline system. The reaction with an aminoacetaldehyde acetal forms a Schiff base, which then cyclizes under strong acid conditions to yield the isoquinoline. numberanalytics.comwikipedia.org This method offers a strategic advantage for synthesizing isoquinolines with substitution patterns that may be difficult to achieve with other methods. organicreactions.org

However, a key limitation of the standard Pomeranz-Fritsch reaction is that it does not directly install a substituent at the C-3 position. Therefore, this method would produce a 5-aminoisoquinoline core, which would then require a separate step to introduce the ethyl group at C-3.

Targeted Functionalization for this compound Substitution Pattern

Once the appropriately substituted isoquinoline core (e.g., a 3-ethyl-5-aminoisoquinoline) is formed, the final step is the selective introduction of a chlorine atom at the C-1 position.

Selective Halogenation at the C-1 Position of Isoquinoline

The C-1 position of the isoquinoline ring is activated towards nucleophilic substitution, but direct chlorination requires specific reagents. A common and effective method for introducing a chlorine atom at the C-1 position is through the treatment of an intermediate isoquinolone (or isoquinoline N-oxide) with a chlorinating agent like phosphoryl chloride (POCl₃). blogspot.com

For instance, a 3-ethyl-5-aminoisoquinolin-1(2H)-one could be synthesized and then treated with POCl₃. This reaction converts the hydroxyl group of the isoquinolone into a chloro group, yielding the desired 1-chloro-3-ethyl-5-aminoisoquinoline. blogspot.com This method is widely used for the synthesis of 1-chloroisoquinoline (B32320) derivatives.

Alternatively, the isoquinoline N-oxide can be used. The N-oxide activates the C-1 (and C-3) position towards nucleophilic attack. Reaction of a 3-ethyl-5-aminoisoquinoline N-oxide with a chlorinating agent can also install the chlorine at the C-1 position. A novel method has been developed for the regioselective C-2 (equivalent to C-1 in isoquinoline) chlorination of heterocyclic N-oxides using triphenylphosphine (B44618) (PPh₃) and trichloroacetonitrile (B146778) (Cl₃CCN) as the chlorinating reagents, which proceeds in high yield and selectivity. researchgate.net

Table 2: Reagents for C-1 Chlorination of Isoquinoline Derivatives

| Reagent | Substrate | Typical Conditions | Reference |

|---|---|---|---|

| POCl₃ | Isoquinolin-1-one | Heating, often neat or in a high-boiling solvent. | blogspot.com |

| SOCl₂ or PCl₅ | 3-Methylisoquinoline | 80–100°C in a nonpolar solvent like toluene. | |

| PPh₃/Cl₃CCN | Isoquinoline N-oxide | Mild conditions, high regioselectivity. | researchgate.net |

Introduction of the Ethyl Moiety at the C-3 Position

The introduction of the ethyl group at the C-3 position is a critical functionalization step. As mentioned in the Bischler-Napieralski section (2.1.1), this can be incorporated from the start by using an appropriate acylating agent.

If the chosen cyclization method does not install the C-3 substituent, post-cyclization functionalization is necessary. This often involves starting with a 3-haloisoquinoline and performing a cross-coupling reaction. For example, a 1,3-dichloro-5-aminoisoquinoline could potentially undergo a selective cross-coupling reaction, such as a Suzuki or Negishi coupling, with an ethyl-containing organometallic reagent to install the ethyl group at C-3. However, achieving selectivity between two chloro-substituents can be challenging.

A more direct route involves building the ring with the ethyl group already in place. The condensation of lithiated o-tolualdehyde derivatives with nitriles offers a versatile route to highly substituted isoquinolines, including those with functionality at the C-3 position. nih.gov This modern approach allows for the assembly of complex isoquinolines in a single operation, potentially accommodating the required ethyl and amino functionalities through the appropriate choice of starting materials. nih.govharvard.edu

Regioselective Amination at the C-5 Position of the Isoquinoline Ring

Direct amination of the isoquinoline ring at the C-5 position is challenging. The classical Chichibabin reaction, for instance, typically results in amination at the C-1 position thieme-connect.de. Therefore, an indirect, yet highly reliable, two-step sequence is the most common and effective strategy for introducing an amino group at the C-5 position.

This process involves an initial electrophilic substitution, specifically nitration, followed by the reduction of the resulting nitro group. Under standard nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid), electrophilic attack on the isoquinoline ring occurs preferentially on the benzene portion of the scaffold stackexchange.com. The reaction proceeds through the protonated quinolinium ion, directing the substitution to the C-5 and C-8 positions stackexchange.comkoreascience.kryoutube.com.

The general transformation is outlined below:

Nitration: The isoquinoline precursor is treated with a nitrating agent. The electron-withdrawing nature of the protonated pyridine (B92270) ring deactivates the heterocyclic portion towards electrophilic attack, thereby directing the incoming nitro group to the C-5 and C-8 positions of the carbocyclic ring. A mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline (B1594253) is typically formed stackexchange.com.

Separation: The resulting regioisomers (5-nitro and 8-nitro) are separated using standard chromatographic or crystallization techniques.

Reduction: The isolated 5-nitroisoquinoline intermediate is then subjected to reduction. A variety of reducing agents can be employed for this transformation, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation using palladium on carbon (Pd/C), or iron in acetic acid. This step efficiently converts the nitro group into the desired primary amine, yielding the 5-aminoisoquinoline scaffold.

This nitration-reduction sequence provides a robust and well-documented pathway to achieve the required C-5 amination for the target molecule.

Advanced Synthetic Approaches to Substituted Isoquinolines

Modern organic synthesis has introduced a variety of sophisticated methods for constructing the isoquinoline skeleton, offering advantages in efficiency, mildness of conditions, and functional group tolerance.

Photo-induced Cascade Amidation/Cyclization Reactions

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic structures under mild conditions. One such application is the construction of isoquinoline-1,3-dione derivatives through a photo-induced cascade amidation/cyclization process. These diones can serve as versatile precursors for further functionalization.

In a representative study, a cascade reaction was developed using N-(methacryloyl)benzamide derivatives and oxamic acids as a carbamoyl (B1232498) radical source. The reaction is initiated by an organic photosensitizer, such as 4CzIPN, under visible light irradiation. The process involves a sequence of radical addition, aryl cyclization, and amidation to efficiently generate amide-functionalized isoquinoline-1,3-diones. Mechanistic studies confirm a radical-mediated pathway for this transformation. This method is noted for its mild reaction conditions and broad substrate compatibility.

| Reactant 1 | Reactant 2 | Photocatalyst | Conditions | Product Type | Yield |

| N-(methacryloyl)benzamide | Oxamic Acid | 4CzIPN | Blue LEDs, Room Temp. | Amide-functionalized Isoquinoline-1,3-dione | Good |

This table presents a generalized summary of findings from studies on photo-induced isoquinoline synthesis.

Metal-Free Catalysis in Isoquinoline Synthesis

The development of metal-free catalytic systems is a significant goal in green chemistry, avoiding the cost and toxicity associated with transition metals. For isoquinoline synthesis, metal-free acylation has been achieved through a cross-dehydrogenative coupling (CDC) reaction.

This approach facilitates the acylation of electron-deficient heteroarenes like isoquinoline using aldehydes as the acyl source. The reaction employs a substoichiometric amount of tetrabutylammonium (B224687) bromide (TBAB) and potassium persulfate (K₂S₂O₈) as an oxidant wikipedia.org. This method provides a novel, direct route to acylated isoquinolines, which are valuable intermediates in the synthesis of natural products and pharmaceuticals wikipedia.org. The absence of a metal catalyst makes this an environmentally benign and cost-effective alternative to traditional methods.

Cross-Coupling Reactions for Peripheral Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of heterocyclic cores. The Suzuki-Miyaura coupling, in particular, is highly effective for forming carbon-carbon bonds. This strategy is ideal for introducing the ethyl group at the C-3 position of the target molecule.

The process typically begins with a halogenated isoquinoline, such as a 3-chloro- or 3-bromo-isoquinoline derivative. This halo-isoquinoline is then reacted with an organoboron reagent, like ethylboronic acid or its ester equivalent, in the presence of a palladium catalyst and a suitable base. For instance, a sequence could involve the copper(II)-mediated cyclization of a 2-alkynylbenzaldehyde O-methyl oxime to yield a 4-haloisoquinoline, which is then subjected to a palladium-catalyzed Suzuki-Miyaura coupling with an arylboronic acid to install a substituent. This sequential cyclization/cross-coupling offers an efficient pathway to 3,4-disubstituted isoquinolines.

A general scheme for this functionalization is presented below:

| Isoquinoline Substrate | Coupling Partner | Catalyst System | Product | Yield Range |

| 4-Chloroisoquinoline | Arylboronic Acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 4-Arylisoquinoline | Good to Excellent |

This table summarizes findings from studies on sequential cyclization and cross-coupling reactions for isoquinoline functionalization.

Stereoselective and Asymmetric Synthesis of Chiral Isoquinoline Derivatives

Many biologically active isoquinoline alkaloids are chiral. Consequently, the development of stereoselective and asymmetric syntheses is of paramount importance.

Enantioselective Formation of Dihydroisoquinoline Precursors

A primary strategy for accessing chiral isoquinolines involves the enantioselective reduction of a prochiral 3,4-dihydroisoquinoline (B110456) (DHIQ) intermediate. These DHIQ precursors are commonly synthesized via the Bischler-Napieralski reaction, which involves the acid-catalyzed cyclization of a β-phenylethylamide youtube.com.

Once the DHIQ is formed, a stereocenter can be introduced at the C-1 position through several enantioselective methods:

Catalytic Asymmetric Hydrogenation: The C=N double bond of the DHIQ is hydrogenated using a chiral transition metal complex. Ruthenium-optically active phosphine (B1218219) complexes, such as those derived from (R)-BINAP, have proven effective in converting 1-substituted-DHIQs to the corresponding chiral 1-substituted-tetrahydroisoquinolines (THIQs) with high enantiomeric excess (% ee) youtube.com.

Chiral Hydride Reduction: The use of chiral reducing agents can achieve enantioselective reduction of the imine bond.

Chiral Auxiliary-Mediated Reduction: A chiral auxiliary can be attached to the DHIQ, directing an achiral hydride reagent to attack one face of the imine preferentially.

Another powerful approach is the direct asymmetric addition of nucleophiles to isoquinoline derivatives. For example, the enantioselective addition of arylzinc reagents to 3,4-dihydroisoquinoline N-oxides, promoted by a chiral ligand, can yield chiral (S)-1-aryl-THIQs with excellent enantioselectivity (97-99% ee) stackexchange.com. These THIQs can then be oxidized to the corresponding isoquinolines if desired, retaining the stereochemical information.

Chiral Auxiliary and Organocatalysis Approaches

The enantioselective synthesis of isoquinoline derivatives, including structures analogous to this compound, can be approached through the strategic use of chiral auxiliaries and organocatalysis. These methods are designed to control the stereochemical outcome of key bond-forming reactions, leading to the desired enantiomerically enriched or pure products. While specific research on the asymmetric synthesis of this compound is not extensively documented, established methodologies for related isoquinoline systems provide a strong basis for developing potential synthetic routes.

The core challenge in the asymmetric synthesis of many isoquinoline alkaloids and their analogues lies in the stereoselective introduction of a substituent at the C1 position of the tetrahydroisoquinoline core. clockss.orgrsc.org Both chiral auxiliary-mediated and organocatalytic strategies have been successfully employed to address this challenge in various contexts. nih.govacs.org

Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of a chiral precursor to this compound, a chiral auxiliary could be attached to the nitrogen atom of a suitable isoquinoline precursor.

One common strategy involves the use of oxazolidinone auxiliaries, as pioneered by Evans. youtube.com In a hypothetical application to a precursor of the target molecule, an N-acylated dihydroisoquinoline bearing a chiral oxazolidinone could undergo a diastereoselective transformation, such as alkylation or reduction. The steric hindrance provided by the auxiliary would direct the incoming group to a specific face of the molecule, thereby establishing the desired stereochemistry. youtube.com

Another approach could involve the use of chiral sulfoxides to control diastereoselectivity. clockss.org The sulfoxide (B87167) group can be used to direct the formation of a stereocenter, after which it can be removed under specific reaction conditions. clockss.org Natural amino acids have also been utilized as chiral building blocks or auxiliaries in the synthesis of isoquinoline alkaloids. clockss.org

Organocatalysis Approaches

Organocatalysis utilizes small organic molecules to accelerate chemical reactions and, in the context of asymmetric synthesis, to control enantioselectivity. acs.orgnih.gov This approach avoids the use of metal-based catalysts. For the synthesis of isoquinoline structures, chiral phosphoric acids and quinine-based catalysts have shown significant promise. acs.orgnih.gov

A plausible organocatalytic route to a chiral precursor of this compound could involve a Pictet-Spengler reaction. acs.orgnih.gov This reaction constructs the tetrahydroisoquinoline ring system through the cyclization of a β-arylethylamine with an aldehyde or ketone. acs.org The use of a chiral phosphoric acid as a catalyst can induce high levels of enantioselectivity in the cyclization step, leading to a chiral tetrahydroisoquinoline. acs.org The selection of the appropriate chiral phosphoric acid catalyst can even influence which enantiomer is predominantly formed. acs.org

Alternatively, an asymmetric aza-Henry reaction followed by cyclization and further transformations could be envisioned. Quinine-based squaramide organocatalysts have been effectively used for the asymmetric synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones from 2-(nitromethyl)benzaldehydes and N-protected aldimines. nih.gov This method establishes two adjacent stereocenters with good to excellent enantioselectivity. nih.gov

The following tables outline hypothetical substrates and catalysts for these approaches, with expected outcomes based on analogous systems reported in the literature.

Table 1: Hypothetical Chiral Auxiliary-Mediated Synthesis of a Precursor to this compound

| Precursor | Chiral Auxiliary | Reaction Type | Potential Product Stereochemistry |

| N-Propanoyl-1-bromo-5-amino-3-chloroisoquinoline | Evans Oxazolidinone | Diastereoselective Reduction | (S)- or (R)-1-ethyl-5-amino-3-chloro-1,2,3,4-tetrahydroisoquinoline |

| 1-Bromo-5-nitro-3-chloro-3,4-dihydroisoquinoline | (R)-tert-Butanesulfinamide | Diastereoselective Grignard Addition | (R)-1-Ethyl-5-nitro-3-chloro-1,2,3,4-tetrahydroisoquinoline |

Table 2: Hypothetical Organocatalytic Synthesis of a Precursor to this compound

| Starting Materials | Organocatalyst | Reaction Type | Potential Product | Expected Enantiomeric Excess (ee) |

| 2-(4-Chloro-2-nitrophenyl)ethanamine and Propanal | Chiral Phosphoric Acid (e.g., TRIP) | Asymmetric Pictet-Spengler | Chiral 5-Chloro-7-nitro-1-ethyl-1,2,3,4-tetrahydroisoquinoline | Up to 99% acs.org |

| 2-(Nitromethyl)-4-chlorobenzaldehyde and N-tosylpropan-1-imine | Quinine-based Squaramide | Aza-Henry/Hemiaminalization/Oxidation | Chiral 3-Ethyl-5-chloro-3,4-dihydroisoquinolin-1(2H)-one | 40-95% nih.gov |

These tables illustrate how established chiral auxiliary and organocatalytic methods could be conceptually applied to the synthesis of chiral precursors for this compound. The actual yields and stereoselectivities would need to be determined experimentally.

Reactivity and Mechanistic Transformations of 1 Chloro 3 Ethyl 5 Isoquinolinamine

Reactivity of the Halogen Atom at the C-1 Position

The chlorine atom at the C-1 position of the isoquinoline (B145761) ring is activated towards nucleophilic displacement due to the electron-withdrawing effect of the ring nitrogen. This makes it a versatile handle for the introduction of various functional groups through substitution and coupling reactions.

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the C-1 position facilitates nucleophilic aromatic substitution (SNAr) reactions. A variety of nucleophiles can displace the chloride ion, leading to a diverse range of 1-substituted isoquinoline derivatives. The reaction generally proceeds through a Meisenheimer-like intermediate.

Common nucleophiles employed in these reactions include alkoxides, phenoxides, amines, and thiols. The reaction conditions typically involve heating the substrate with the nucleophile in a suitable solvent, often in the presence of a base to neutralize the liberated HCl.

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 1-Methoxy-3-ethyl-5-isoquinolinamine | Methanol, reflux |

| Phenoxide | Sodium phenoxide (NaOPh) | 1-Phenoxy-3-ethyl-5-isoquinolinamine | DMF, 100 °C |

| Amine | Pyrrolidine | 1-(Pyrrolidin-1-yl)-3-ethyl-5-isoquinolinamine | Dioxane, 120 °C |

| Thiol | Sodium thiophenoxide (NaSPh) | 1-(Phenylthio)-3-ethyl-5-isoquinolinamine | Ethanol, reflux |

Palladium-Catalyzed Cross-Coupling Reactions

The C-1 chloro substituent serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govharvard.edu These reactions typically involve a palladium catalyst, a ligand, and a base.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the chloro-isoquinoline with an organoboron reagent, such as a boronic acid or a boronic ester. This is a widely used method for the synthesis of aryl- or heteroaryl-substituted isoquinolines. nih.gov

Sonogashira Coupling: The Sonogashira reaction allows for the formation of a C-C bond between the C-1 position and a terminal alkyne. This reaction is valuable for the synthesis of alkynyl-substituted isoquinolines. harvard.edu

Buchwald-Hartwig Amination: This cross-coupling reaction facilitates the formation of a C-N bond by reacting the chloro-isoquinoline with an amine in the presence of a palladium catalyst. It offers a versatile alternative to traditional nucleophilic substitution for the synthesis of 1-aminoisoquinoline (B73089) derivatives.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand Example | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4 | 1-Phenyl-3-ethyl-5-isoquinolinamine |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2/CuI | 1-(Phenylethynyl)-3-ethyl-5-isoquinolinamine |

| Buchwald-Hartwig | Aniline | Pd2(dba)3/XPhos | N-Phenyl-3-ethyl-5-isoquinolinamine |

Chemical Transformations Involving the Amino Group at C-5

The amino group at the C-5 position is a key site for functionalization, allowing for the introduction of a wide array of substituents through reactions such as acylation and alkylation.

Acylation and Alkylation Reactions

The nucleophilic nitrogen of the amino group readily reacts with acylating and alkylating agents.

Acylation: The amino group can be acylated using acyl chlorides, acid anhydrides, or carboxylic acids (with a coupling agent) to form the corresponding amides. This transformation is often used to introduce protecting groups or to synthesize biologically active amide derivatives.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. However, over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a common issue. youtube.com Reductive amination provides a more controlled method for the synthesis of N-alkylated derivatives.

| Reaction | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-(1-Chloro-3-ethyl-5-isoquinolinyl)acetamide |

| Alkylation | Methyl iodide | N-Methyl-1-chloro-3-ethyl-5-isoquinolinamine |

Formation of Imine and Amide Derivatives

The primary amino group can participate in condensation reactions to form imines and can be converted into a variety of amide-based functional groups.

Imine Formation: Reaction with aldehydes or ketones under dehydrating conditions yields the corresponding imines (Schiff bases). These imines can be further reduced to secondary amines.

Amide-based Derivatives: The amino group can be converted to other functional groups such as ureas (by reaction with isocyanates) or sulfonamides (by reaction with sulfonyl chlorides).

| Derivative | Reagent Example | Functional Group Formed |

| Imine | Benzaldehyde (B42025) | -N=CHPh |

| Urea | Phenyl isocyanate | -NHC(=O)NHPh |

| Sulfonamide | p-Toluenesulfonyl chloride | -NHSO2C6H4CH3 |

Reactions and Derivatizations of the Ethyl Group at C-3

The ethyl group at the C-3 position is generally less reactive than the chloro and amino groups. However, under specific conditions, it can undergo transformations.

Oxidation of the ethyl group to an acetyl group or a carboxylic acid is a plausible transformation, although it may require harsh conditions that could affect other functional groups in the molecule. Radical halogenation at the benzylic position of the ethyl group could also be achieved, providing a handle for further functionalization. However, the presence of the electron-rich amino group and the reactive chloro group makes selective transformation of the ethyl group challenging.

Due to the lack of specific literature on the derivatization of the ethyl group in this particular molecule, any proposed reaction would be speculative and highly dependent on the careful choice of reagents and reaction conditions to achieve selectivity.

Electrophilic and Nucleophilic Aromatic Substitutions on the Isoquinoline Core

The isoquinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution reactions, with the site of attack being highly dependent on the reaction conditions and the nature of the substituents present on the ring.

Electrophilic Aromatic Substitution:

In general, electrophilic substitution on the unsubstituted isoquinoline ring occurs preferentially on the electron-rich carbocyclic (benzene) ring rather than the electron-deficient pyridine (B92270) ring. quimicaorganica.orggcwgandhinagar.com The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack. The most favored positions for electrophilic attack are C-5 and C-8. quimicaorganica.orgyoutube.com This preference is attributed to the greater stability of the resulting cationic intermediate (Wheland intermediate), which can be rationalized by considering the resonance structures that delocalize the positive charge without disrupting the aromaticity of the pyridine ring. quimicaorganica.org

For 1-chloro-3-ethyl-5-isoquinolinamine, the 5-amino group is a powerful activating group and is ortho-, para-directing. libretexts.orgfiveable.me This strongly directs incoming electrophiles to the ortho (C-6) and para (C-7, relative to the amino group) positions. The ethyl group at C-3 is a weak activating group, while the chloro group at C-1 is a deactivating but ortho-, para-directing group. libretexts.org Therefore, the directing effect of the potent amino group is expected to dominate. Nitration of isoquinoline, for instance, typically yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline (B1594253). imperial.ac.uk However, in the presence of the 5-amino group, substitution would be directed to other positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Predicted Major Product(s) | Rationale |

| HNO₃/H₂SO₄ | 1-chloro-3-ethyl-6-nitro-5-isoquinolinamine and 1-chloro-3-ethyl-8-nitro-5-isoquinolinamine | The powerful activating and directing effect of the C-5 amino group favors substitution at the ortho (C-6) and para (C-8, relative to the amino group) positions. |

| Br₂/FeBr₃ | 1-chloro-6-bromo-3-ethyl-5-isoquinolinamine and 1-chloro-8-bromo-3-ethyl-5-isoquinolinamine | Similar to nitration, the amino group directs bromination to the C-6 and C-8 positions. |

| SO₃/H₂SO₄ | This compound-6-sulfonic acid and this compound-8-sulfonic acid | Sulfonation is also directed by the activating amino group. |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the isoquinoline core preferentially occurs on the electron-deficient pyridine ring, with the C-1 position being the most susceptible to attack. gcwgandhinagar.comyoutube.comquimicaorganica.org The presence of a good leaving group, such as a halogen, at this position greatly facilitates the reaction. quimicaorganica.org The stability of the intermediate Meisenheimer complex, where the negative charge is delocalized onto the electronegative nitrogen atom, is a key factor driving this regioselectivity. quora.com

In this compound, the chloro group at C-1 makes this position highly activated for nucleophilic displacement. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride. The reaction proceeds via an addition-elimination mechanism. quimicaorganica.org The ethyl group at C-3 may exert a minor steric hindrance effect, but it is not expected to significantly impede attack at C-1. The amino group at C-5, being an electron-donating group, would slightly decrease the reactivity of the ring towards nucleophilic attack, but the inherent reactivity of the 1-chloro-isoquinoline system should still allow for substitution to occur.

Table 2: Examples of Nucleophilic Aromatic Substitution Reactions on 1-chloroisoquinolines

| Nucleophile | Reagent Example | Product Type | Reference |

| Amine | R-NH₂ | 1-Amino-isoquinoline derivative | mdpi.com |

| Alkoxide | NaOR | 1-Alkoxy-isoquinoline derivative | quimicaorganica.org |

| Thiolate | NaSR | 1-Thioether-isoquinoline derivative | mdpi.com |

| Azide | NaN₃ | 1-Azido-isoquinoline derivative | mdpi.com |

| Hydrazine | N₂H₄ | 1-Hydrazino-isoquinoline derivative | mdpi.com |

Ring Expansion and Contraction Reactions of Isoquinoline Derivatives

Ring expansion and contraction reactions of the isoquinoline skeleton provide pathways to novel heterocyclic systems. These transformations often involve the generation of reactive intermediates that undergo skeletal rearrangements.

Ring Expansion:

Ring expansion of isoquinoline derivatives has been reported, leading to the formation of larger ring systems such as benzazepines and benzazocines. For instance, the reaction of activated isoquinolines with diazocarbonyl compounds in the presence of a copper triflate catalyst can lead to a C-C bond insertion and the formation of a benzoazepine ring system. rsc.org Another example involves the reaction of 2-methyl-1-vinyl-1,2-dihydroisoquinoline with dimethyl acetylenedicarboxylate (B1228247) (DMAD), which results in a ring expansion to a 2-benzazocine derivative. rsc.org While specific studies on this compound are not available, it is conceivable that appropriately functionalized derivatives could undergo similar ring expansion reactions.

Ring Contraction:

Ring contraction of quinoline (B57606) derivatives, a related heterocyclic system, to form indoles has been documented. researchgate.net These reactions often proceed through intermediates like N-oxides or N-amides, which then undergo rearrangement. While less common for isoquinolines, it is theoretically possible that under specific oxidative or photochemical conditions, the pyridine ring of an appropriately substituted isoquinoline could undergo contraction. The specific substitution pattern of this compound would likely influence the feasibility and outcome of such a transformation.

Cycloaddition Reactions and Annulation Strategies

Cycloaddition reactions and annulation strategies are powerful tools for the construction and functionalization of the isoquinoline framework. researchgate.net

Cycloaddition Reactions:

Isoquinoline derivatives can participate in various cycloaddition reactions, including Diels-Alder type reactions. Isoquinolinium salts, for example, can react with alkenes in intramolecular cycloadditions to form tetracyclic adducts. rsc.org The isoquinoline ring can also act as the azadiene component in inverse electron-demand Diels-Alder reactions. nih.gov Furthermore, aryne aza-Diels-Alder reactions have been developed for the synthesis of isoquinolines. acs.org The specific reactivity of this compound in such reactions would depend on whether the neutral molecule or a derived isoquinolinium salt is used, as well as the nature of the dienophile or diene partner.

Annulation Strategies:

Annulation strategies provide routes to fused polycyclic systems containing the isoquinoline motif. Rhodium(III)-catalyzed [4+2] annulation of benzamides with internal alkynes has been utilized to synthesize isoquinolone derivatives. nih.gov Another approach involves an aza-Robinson annulation, which can be used to construct fused bicyclic amides. nih.gov These methods highlight the versatility of building upon the isoquinoline core to create more complex molecular architectures. For this compound, the existing functional groups could serve as handles for further annulation reactions, potentially leading to novel and complex heterocyclic structures.

Structure Activity Relationship Sar Studies of Substituted Isoquinoline Derivatives

Elucidating the Role of C-1 Halogenation on Biological Activities

The C-1 position of the isoquinoline (B145761) ring is susceptible to nucleophilic substitution. uop.edu.pk The introduction of a halogen, such as chlorine, at this position significantly alters the electronic distribution of the ring system and introduces a potential point of interaction for halogen bonding. Research on related 1,2,3,4-tetrahydroisoquinolines (THIQs) has shed light on the impact of C-1 substitution.

Impact of C-3 Alkyl Substitution on Pharmacological Profiles

Substitution at the C-3 position of the isoquinoline nucleus can have a profound effect on the molecule's pharmacological profile. The introduction of an alkyl group, such as the ethyl group in the titular compound, can influence factors like metabolic stability, lipophilicity, and steric interactions with the target protein.

Research into benzo[g]isoquinoline-5,10-diones has shown that derivatives with a substitution at position-3 exhibit enhanced anti-tubercular potency. japsonline.comresearchgate.net Similarly, studies on C3/C1-substituted THIQs have demonstrated that the presence of specific groups at these positions is linked to antiproliferative and antitubulin activities. nih.gov The synthesis of novel C3-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines further underscores the importance of this position for generating structural diversity and potentially novel biological activities. researchgate.net The ethyl group at C-3 can provide favorable van der Waals interactions within a protein's binding pocket without introducing excessive bulk, which could otherwise lead to steric hindrance.

Contribution of the C-5 Amino Group to Ligand-Target Interactions

The amino group at the C-5 position introduces a basic center and a potent hydrogen-bonding moiety to the isoquinoline scaffold. The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, while the N-H protons can act as hydrogen bond donors. These interactions are fundamental for the specific recognition and binding of a ligand to its biological target, such as an enzyme or receptor.

Positional Isomerism and its Influence on the Bioactivity Spectrum

The specific arrangement of substituents on the isoquinoline ring is a critical determinant of biological activity. Shifting a functional group to a different position, creating a positional isomer, can dramatically alter the molecule's shape, electronic properties, and how it is presented to a biological target, often leading to a completely different or abolished bioactivity spectrum.

For example, the isomeric relationship between quinoline (B57606) and isoquinoline itself demonstrates the importance of the heteroatom's position. wikipedia.org These isomers exhibit different metabolic pathways and biological activities, with quinoline being a hepatocarcinogen while isoquinoline is not considered genotoxic. oup.com This difference is attributed to their distinct metabolic fates. oup.com

Within substituted isoquinolines, moving a side chain can have a profound impact. Studies on cytotoxic pyrroloisoquinolines have shown that the spatial orientation of a side chain relative to the planar aromatic core influences both cytotoxic potency and DNA-binding affinity. nih.gov A study on C4-substituted isoquinolines identified two compounds with significant cytotoxicity against a non-small cell lung cancer line, highlighting that this specific substitution pattern was key to their activity. nih.gov This underscores that the specific placement of the chloro, ethyl, and amino groups in 1-chloro-3-ethyl-5-isoquinolinamine is likely crucial for its intended biological effect, and its isomers would be expected to possess distinctly different pharmacological profiles.

| Compound ID | Substitution Pattern | Cell Line | Cytotoxicity (IC50) |

| 6b | C4-(CH=CHCONH(CH2)2N(Et)2) | NSCLC-N16-L16 | Active |

| 6c | C4-(CH=CHCONH(CH2)3N(Et)2) | NSCLC-N16-L16 | Active |

| 5a-c, 6a | Other C4-substitutions | NSCLC-N16-L16 | Inactive |

Table 1: Cytotoxicity of C4-substituted isoquinoline analogues, demonstrating the importance of the side chain structure at a specific position for biological activity. Data sourced from a study on C4-substituted isoquinolines. nih.gov

Conformational Analysis and its Correlation with Biological Response

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule to be biologically active, it must adopt a specific three-dimensional conformation, often referred to as the "bioactive conformation," that is complementary to the topography of its target's binding site.

While the aromatic isoquinoline ring itself is planar, the ethyl group at C-3 has rotational freedom. Furthermore, if the isoquinoline ring is partially or fully saturated, as in dihydroisoquinoline or tetrahydroisoquinoline (THIQ), the saturated ring adopts non-planar conformations, typically a chair-like conformation. nobelprize.org In a substituted cyclohexane (B81311) ring, which is conformationally similar to the saturated portion of a THIQ, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. nobelprize.orgyoutube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoquinoline Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. japsonline.comnih.gov By calculating various molecular descriptors (representing steric, electronic, and hydrophobic properties), QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding lead optimization and rational drug design. japsonline.comnih.gov

| Model Parameter | Value | Interpretation |

| R² | 0.7279 | 72.8% of the variance in biological activity is explained by the model. |

| Q²_LOO | 0.6736 | Good internal predictive ability (Leave-One-Out cross-validation). |

| R²_ext | 0.9085 | Excellent predictive ability for an external test set of compounds. |

Table 2: Statistical parameters for a representative QSAR model developed for isoquinoline derivatives targeting the AKR1C3 enzyme. High values for these parameters indicate a robust and predictive model. japsonline.com

Biological Activity Investigations of Isoquinoline Derivatives Relevant to 1 Chloro 3 Ethyl 5 Isoquinolinamine Preclinical Focus

Anticancer Activities: In Vitro and In Vivo Preclinical Models

Isoquinoline (B145761) derivatives have been a significant focus of oncology research, with numerous studies demonstrating their potential as anticancer agents. wisdomlib.orgnih.govfrontiersin.org Their multifaceted mechanisms of action, including inducing cell death and inhibiting critical cellular processes, make them promising candidates for further development. nih.gov

A hallmark of many isoquinoline derivatives is their potent cytotoxic and antiproliferative activity against a broad spectrum of cancer cell lines. nih.govnih.gov In vitro studies have consistently shown that these compounds can effectively inhibit the growth of various human tumor cells. nih.gov

For instance, a study investigating a series of isoquinoline derivatives identified "Compound 2" as a promising anticancer agent due to its high cytotoxicity against HeLa (cervical cancer) and HepG2 (liver cancer) cells, while showing relatively low toxicity to normal HEK-293T cells. nih.gov Another study synthesized two new isoquinoline derivatives, B01002 and C26001, which demonstrated effective inhibition of ovarian tumor cell proliferation with IC50 values of 7.65 µg/mL and 11.68 µg/mL, respectively, in the SKOV3 ovarian cancer cell line. nih.gov

Furthermore, isoquinoline-based biaryls, termed IQTubs, have shown antiproliferative activity. However, initial testing on HeLa cervical cancer cells revealed that IQTub1 and IQTub2 had weaker cytotoxic effects with apparent EC50s of approximately 15 µM and 50 µM, respectively. chemrxiv.org In a separate investigation, a series of quinoline (B57606) derivatives were designed as tubulin inhibitors, with compound 4c emerging as a highly potent antiproliferative agent against a panel of 60 cancer cell lines. nih.gov

The cytotoxic effects of naturally occurring isoquinoline alkaloids have also been well-documented. nih.gov Extracts from plants like Chelidonium majus, Mahonia aquifolium, and Sanguinaria canadensis, rich in isoquinoline alkaloids, exhibited higher cytotoxicity against FaDu, SCC-25, MCF-7, and MDA-MB-231 cancer cells than the standard anticancer drug etoposide. nih.gov Similarly, a study on isoquinolinequinone N-oxide derivatives reported potent activity, with some compounds exhibiting nanomolar GI50 values against human tumor cell lines. acs.org

Interactive Table: Cytotoxicity of Isoquinoline Derivatives in Cancer Cell Lines

| Compound/Extract | Cancer Cell Line(s) | Key Findings | Reference |

| Compound 2 | HeLa, HepG2 | High cytotoxicity for cancer cells, low for normal cells. | nih.gov |

| B01002 | SKOV3 (ovarian) | IC50 = 7.65 µg/mL | nih.gov |

| C26001 | SKOV3 (ovarian) | IC50 = 11.68 µg/mL | nih.gov |

| IQTub1 | HeLa (cervical) | Apparent EC50 ~ 15 µM | chemrxiv.org |

| IQTub2 | HeLa (cervical) | Apparent EC50 ~ 50 µM | chemrxiv.org |

| Plant Extracts (C. majus, M. aquifolium, S. canadensis) | FaDu, SCC-25, MCF-7, MDA-MB-231 | Higher cytotoxicity than etoposide. | nih.gov |

| Isoquinolinequinone N-oxides | Various human tumor cell lines | Nanomolar GI50 values. | acs.org |

| Compound 4c (quinoline derivative) | 60 cell line panel | Potent antiproliferative agent. | nih.gov |

The anticancer effects of isoquinoline derivatives are often mediated through the induction of cell cycle arrest and apoptosis (programmed cell death). nih.gov These compounds can interfere with the normal progression of the cell cycle, a process that is often dysregulated in cancer cells, leading to their uncontrolled proliferation. youtube.commdpi.com

Several studies have demonstrated that isoquinoline derivatives can cause cancer cells to accumulate in specific phases of the cell cycle, such as the G2/M phase, preventing them from dividing. youtube.com For instance, quinoline derivatives designed as tubulin polymerization inhibitors were shown to induce cell cycle arrest at the G2/M phase in MDA-MB-231 breast cancer cells. nih.gov

Apoptosis is another critical mechanism by which isoquinoline derivatives exert their anticancer effects. nih.gov They can trigger this cell death pathway through various signaling cascades. genome.jp One key pathway involves the inhibition of Inhibitor of Apoptosis Proteins (IAPs). nih.gov A study on two novel isoquinoline derivatives, B01002 and C26001, found that they downregulated the protein levels of XIAP, cIAP-1, and survivin, which are members of the IAP family. nih.gov This downregulation leads to the activation of caspases, such as caspase-3, which are key executioners of apoptosis. nih.gov The study confirmed this pro-apoptotic effect through TUNEL staining and observed an upregulation of cleaved caspase-3 and cleaved PARP at the protein level. nih.gov

Furthermore, the natural isoquinoline alkaloid berberine (B55584) has been shown to induce apoptosis in cancer cells. frontiersin.org The anticancer activity of many isoquinoline derivatives is linked to their ability to trigger these intrinsic cell death programs, making them a promising area for cancer therapeutic development. nih.gov

The anticancer activity of isoquinoline derivatives can be attributed to their ability to interact with and inhibit specific molecular targets that are crucial for cancer cell survival and proliferation.

Microtubule Dynamics: Microtubules are essential components of the cytoskeleton involved in critical cellular processes, including mitosis. nih.gov Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. nih.gov Several isoquinoline-based compounds have been identified as potent inhibitors of tubulin polymerization, the process by which tubulin proteins assemble to form microtubules. chemrxiv.orgnih.gov These agents, often referred to as microtubule destabilizing agents, bind to tubulin and prevent the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.gov For example, isoquinoline-based biaryls have been developed as a novel scaffold for high-potency tubulin inhibitors that bind to the colchicine (B1669291) domain. nih.govresearchgate.net Similarly, certain quinoline derivatives have been designed to target the colchicine binding site on tubulin, demonstrating significant antiproliferative activity. nih.gov A specific quinoline-sulfonamide derivative, D13, was found to strongly inhibit tubulin assembly with an IC50 of 6.74 μM. mdpi.com

Protein Synthesis: While not as extensively documented as microtubule inhibition, some isoquinoline derivatives may exert their effects by interfering with protein synthesis. This can occur through various mechanisms, including the inhibition of enzymes involved in translation or by affecting the stability of messenger RNA (mRNA).

KRas: The Ras family of proteins, particularly KRas, are key signaling molecules that, when mutated, can drive tumor growth. nih.gov Developing inhibitors for mutant KRas has been a significant challenge in cancer research. nih.gov While direct evidence for 1-chloro-3-ethyl-5-Isoquinolinamine is not available, the broader class of compounds that can modulate Ras signaling pathways is of high interest. Some strategies have focused on developing inhibitors that covalently bind to the mutated cysteine residue in KRAS G12C, locking it in an inactive state. nih.gov

PDE-4: Phosphodiesterase-4 (PDE-4) is an enzyme that plays a role in regulating intracellular signaling pathways. Its inhibition has been explored as a therapeutic strategy in various diseases, including cancer. Papaverine, an isoquinoline alkaloid, is known to be a non-specific phosphodiesterase inhibitor. mdpi.com Studies on isoquinoline precursors have suggested that they may act through a similar pathway to papaverine, indicating a potential for some isoquinoline derivatives to function as PDE inhibitors. mdpi.com

Antimicrobial Properties: Evaluation against Bacterial and Fungal Pathogens

Beyond their anticancer potential, isoquinoline derivatives have also demonstrated significant antimicrobial properties, making them a valuable scaffold for the development of new anti-infective agents. wisdomlib.orgnih.govacs.org

Numerous studies have highlighted the antibacterial activity of isoquinoline derivatives against a range of bacterial pathogens, including multidrug-resistant strains. nih.govvt.edunih.gov

A study on newly synthesized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs) revealed that many of these compounds exhibited high and broad-range bactericidal activity. nih.gov Specifically, a fluorophenylpropanoate ester and halogenated phenyl- and phenethyl carbamates demonstrated remarkable bactericidal effects. nih.gov Another investigation focused on alkynyl isoquinolines, which showed strong bactericidal activity against a plethora of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). vt.edu Two representative compounds, HSN584 and HSN739, were also effective at reducing MRSA load in macrophages. vt.edu

Furthermore, a screening of various isoquinoline alkaloids and their derivatives identified several compounds with potent inhibitory activities against Gram-positive bacteria such as Bacillus cereus, Micrococcus sp., and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) of ≥ 50 micrograms/ml. nih.gov However, activity against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae was generally weaker. nih.gov The natural isoquinoline alkaloid berberine has also been long recognized for its broad-spectrum antibacterial properties. frontiersin.org

Interactive Table: Antibacterial Activity of Isoquinoline Derivatives

| Compound/Derivative Class | Target Bacteria | Key Findings | Reference |

| 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs) | Various bacteria | High and broad-range bactericidal activity. | nih.gov |

| Alkynyl isoquinolines (HSN584, HSN739) | Gram-positive bacteria (including MRSA, VRSA) | Strong bactericidal activity; effective against intracellular MRSA. | vt.edu |

| (+)-actinodaphnine, (+)-N-Me-actinodaphnine, (+)-anonaine, (-)-xylopine, (-)-N-Me-xylopine MeI | Bacillus cereus, Micrococcus sp., Staphylococcus aureus | MIC ≥ 50 µg/ml. | nih.gov |

| Berberine | Various bacteria | Broad-spectrum antibacterial drug. | frontiersin.org |

In addition to their antibacterial effects, several isoquinoline derivatives have been investigated for their potential as antifungal agents. acs.orgnih.govjlu.edu.cn

A screening of isoquinoline alkaloids and their derivatives revealed that compounds such as (+)-actinodaphnine, (+)-N-Me-actinodaphnine, and (+)-anonaine possessed potent antifungal activities against Candida albicans, Cryptococcus neoformans, and other Candida species, with MIC values ranging from 62.5 to 1000 µg/ml. nih.gov Another study focused on the design and synthesis of novel isoquinoline derivatives by introducing a diphenyl ether fragment. jlu.edu.cn Several of these compounds exhibited significant in vitro antifungal activity against plant pathogens like Physalospora piricola, Rhizotonia cerealis, and Fusarium graminearum, with inhibition rates comparable or superior to commercial fungicides like Sanguinarine and Chlorothalonil at a concentration of 50 mg/L. jlu.edu.cn

Chlorinated derivatives, such as chlorobenzoate and chlorophenylpropanoate esters, and a chlorophenethyl carbamate (B1207046) also displayed notable antifungal activity against a range of tested fungi. nih.gov The diverse antifungal activities of isoquinoline derivatives underscore their potential for development as new therapeutic agents to combat fungal infections. wisdomlib.orgnih.gov

Anti-inflammatory Activities and Immunomodulatory Effects

The isoquinoline core is a key feature in many compounds exhibiting anti-inflammatory and immunomodulatory properties. nih.gov These effects are often attributed to the modulation of inflammatory signaling pathways and the production of cytokines.

A number of isoquinoline derivatives have been investigated for their ability to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses. For instance, a series of isoquinolin-1-ones and quinazolin-4-ones were evaluated for their capacity to block TNF-α production in human peripheral blood monocytes. nih.gov In this study, certain structural modifications were found to be critical for activity. While some substitutions on the isoquinoline ring, such as fluoro, bromo, nitro, acetyl, and aminomethyl groups, resulted in a marked decrease in TNF-α inhibitory action, other derivatives displayed significant potency. nih.gov

In another study, 7-fluoro and 6-chloro isoquinoline derivatives demonstrated notable anti-inflammatory effects by inhibiting TNF-α. nih.gov The alkaloid berberine, which contains an isoquinoline core, has also been shown to inhibit the production of TNF-α, along with other inflammatory mediators. nih.gov These findings suggest that the substitution pattern on the isoquinoline scaffold is a crucial determinant of its anti-inflammatory potential.

Isoquinoline derivatives can exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory process. For example, some isoquinoline alkaloids have been found to produce anti-inflammatory effects by activating the PI3K-AKT signaling pathway and inhibiting the NF-κB signaling pathway. nih.gov The NF-κB pathway is a critical regulator of the genetic expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Furthermore, certain (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have shown potent anti-inflammatory activity, which is attributed to their inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov COX-2 is an inducible enzyme responsible for the production of prostaglandins (B1171923) that mediate inflammation and pain. The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

Table 1: Anti-inflammatory Activity of Selected Isoquinoline Derivatives

| Compound/Derivative Class | Mechanism of Action | Key Findings | Reference(s) |

| Isoquinolin-1-ones and Quinazolin-4-ones | Inhibition of TNF-α production | Substitution patterns on the isoquinoline ring significantly impact activity. | nih.gov |

| 7-Fluoro and 6-Chloro Isoquinolines | Inhibition of TNF-α | Demonstrated significant inhibitory activity. | nih.gov |

| Berberine | Inhibition of TNF-α, COX-2, and iNOS | Reduces neuroinflammation. | nih.gov |

| (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides | COX-2 Inhibition | Compounds 2a and 2n showed potent anti-inflammatory and analgesic effects with moderate COX-2 selectivity. | nih.gov |

This table is for illustrative purposes and data is based on related isoquinoline derivatives, not this compound.

Neuroprotective Effects and Central Nervous System Activities

Isoquinoline alkaloids have been identified as having significant neuroprotective properties, making them promising candidates for the development of treatments for neurodegenerative diseases. nih.govresearchgate.net These compounds can protect neurons from injury and apoptosis through various mechanisms. nih.gov

The neuroprotective effects of isoquinoline alkaloids are attributed to their ability to inhibit neuroinflammation, reduce oxidative stress, regulate autophagy, inhibit intracellular calcium overload, and improve mitochondrial dysfunction. nih.gov For instance, berberine and nuciferine (B1677029) have demonstrated good anti-inflammatory activity within the central nervous system. nih.gov Nuciferine has also been shown to protect nerve cells from oxidative damage by restoring the activity of antioxidant enzymes. nih.gov Furthermore, some isoquinoline derivatives, such as certain benzothiazole-isoquinoline hybrids, are being explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's, as well as associated conditions like depression. nih.gov

Enzyme Inhibitory Profiles (e.g., Carbonic Anhydrase, Deubiquitinases USP2/USP7)

The isoquinoline scaffold has been utilized in the design of inhibitors for various enzymes implicated in disease.

Certain isoquinoline derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes.

Additionally, isoquinoline-based compounds have emerged as inhibitors of deubiquitinases (DUBs), such as USP2 and USP7, which are involved in protein regulation and are considered attractive drug targets.

Other Potential Biological Activities (e.g., Analgesic, Antipyretic, Antioxidant, Antihypertensive)

Beyond the aforementioned activities, the isoquinoline nucleus is associated with a broad spectrum of other pharmacological effects. semanticscholar.orgnih.gov

Analgesic and Antipyretic Activities: Several isoquinoline derivatives have demonstrated significant analgesic properties. nih.govjptcp.com For example, certain (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides exhibited potent analgesic effects in preclinical models. nih.gov Some isoquinoline compounds are also noted for their antipyretic activity. semanticscholar.org

Antioxidant Activity: The antioxidant potential of isoquinoline derivatives has been documented, with some compounds showing the ability to scavenge free radicals and protect against oxidative stress. nih.govnih.gov

Antihypertensive Activity: The isoquinoline scaffold is present in compounds with antihypertensive effects. semanticscholar.org

Table 2: Other Potential Biological Activities of Isoquinoline Derivatives

| Activity | Examples of Active Derivatives/Classes | Reference(s) |

| Analgesic | (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides, 3-bromo isoquinoline derivatives | nih.govjptcp.com |

| Antipyretic | General isoquinoline derivatives | semanticscholar.org |

| Antioxidant | General isoquinoline derivatives, Nuciferine | nih.govnih.gov |

| Antihypertensive | General isoquinoline derivatives | semanticscholar.org |

This table is for illustrative purposes and data is based on related isoquinoline derivatives, not this compound.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

No published data containing ¹H NMR, ¹³C NMR, or 2D NMR spectral assignments for 1-chloro-3-ethyl-5-isoquinolinamine could be located. This information is crucial for confirming the molecular structure, including the placement of the chloro, ethyl, and amine substituents on the isoquinoline (B145761) core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (ESI-MS, HRMS)

Specific ESI-MS or HRMS data, which would confirm the molecular weight and provide insights into the fragmentation patterns of this compound, are not available in the reviewed literature.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

There are no published crystal structure reports for this compound. X-ray crystallography data would be essential for unequivocally determining its three-dimensional structure, bond lengths, bond angles, and intermolecular interactions in the solid state.

Chromatographic Methods for Purity Assessment and Isolation (HPLC, GC-MS, Column Chromatography)

While chromatographic methods would be fundamental for the purification and purity assessment of this compound, no specific protocols or results from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or column chromatography have been documented in the available resources.

Future Perspectives and Research Trajectories for 1 Chloro 3 Ethyl 5 Isoquinolinamine

Rational Design of Next-Generation Analogues with Improved Biological Efficacy and Selectivity

The rational design of new analogues of 1-chloro-3-ethyl-5-isoquinolinamine will be a cornerstone of future research, aiming to enhance its biological activity and selectivity towards specific targets. This process will heavily rely on structure-activity relationship (SAR) studies. By systematically modifying the substituents at various positions on the isoquinoline (B145761) ring, researchers can probe the molecular interactions that govern the compound's efficacy.

Key areas for modification will likely include:

The C1-Chloro Group: Replacing the chlorine atom with other halogens (F, Br, I) or with bioisosteric groups like trifluoromethyl (CF₃) or cyano (CN) could modulate the compound's electronic properties and binding interactions.

The C3-Ethyl Group: Altering the length and branching of the alkyl chain at this position can influence the compound's lipophilicity and steric fit within a target's binding pocket. Introducing rings or polar functional groups to the ethyl chain could also create new interaction points.

The C5-Amino Group: The primary amine at this position is a likely point for hydrogen bonding. It can be acylated, alkylated, or used as a handle to attach larger functional groups to explore new binding orientations or improve pharmacokinetic properties.

The following table illustrates a hypothetical SAR study for analogues of this compound, targeting a generic kinase.

| Compound | R1 (C1-Position) | R2 (C3-Position) | R3 (C5-Position) | Hypothetical IC₅₀ (nM) |

| This compound | -Cl | -CH₂CH₃ | -NH₂ | 150 |

| Analogue A | -F | -CH₂CH₃ | -NH₂ | 200 |

| Analogue B | -Cl | -CH₃ | -NH₂ | 350 |

| Analogue C | -Cl | -CH₂CH₃ | -NHCOCH₃ | 80 |

| Analogue D | -Br | -CH₂CH₃ | -NH₂ | 120 |

Exploration of Novel Bioactive Targets for this compound Scaffolds

While the initial design of this compound may have been aimed at a specific target class, such as kinases or G-protein coupled receptors, the isoquinolinamine scaffold is known for its promiscuity. Future research will undoubtedly involve screening this compound and its derivatives against a wide array of biological targets to uncover novel therapeutic applications.

Phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, could reveal unexpected activities. Subsequent target deconvolution studies, using techniques like chemical proteomics or genetic screening, would then be employed to identify the specific molecular targets responsible for the observed effects. This approach could open up new avenues for treating diseases previously unassociated with isoquinolinamine-based compounds.

Potential target classes for exploration include:

Enzymes (e.g., proteases, phosphatases)

Ion channels

Nuclear receptors

Protein-protein interactions

Implementation of High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To rapidly explore the chemical space around the this compound core, high-throughput screening (HTS) and combinatorial chemistry will be indispensable tools. Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically combining a set of building blocks.

For instance, a combinatorial library could be generated by reacting a common precursor to this compound with a diverse set of reagents to modify the C5-amino group. This library could then be subjected to HTS against a specific biological target. The "hits" from this screen would provide valuable SAR data and serve as starting points for further optimization.

The following table provides a simplified example of a combinatorial library design.

| Scaffold | Building Block A (R-X) | Building Block B (R'-Y) | Resulting Derivatives |

| 1-chloro-3-ethyl-5-aminoisoquinoline | Acyl chlorides | Sulfonyl chlorides | Library of amides and sulfonamides |

| Alkyl halides | Aldehydes (reductive amination) | Library of secondary and tertiary amines |

Application of Artificial Intelligence and Machine Learning in Chemical Design and Synthesis Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery, and their application to the development of this compound analogues will be a key research trajectory. AI/ML algorithms can be trained on existing chemical and biological data to predict the properties of novel compounds before they are synthesized.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties, such as high affinity for a target and low predicted toxicity. These models could propose novel isoquinolinamine derivatives that a human chemist might not have conceived.

Predictive Modeling: QSAR (Quantitative Structure-Activity Relationship) models built with ML can predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

Synthesis Planning: AI tools can analyze the structure of a target molecule like a this compound analogue and propose the most efficient synthetic route, potentially reducing the time and resources required for its chemical synthesis.

Development of Sustainable and Environmentally Benign Synthetic Protocols

As the environmental impact of chemical synthesis becomes an increasing concern, future research will also focus on developing "green" synthetic routes to this compound and its derivatives. This involves adhering to the principles of green chemistry, such as:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO₂, or ionic liquids.

Catalysis: Employing catalytic reagents instead of stoichiometric ones to reduce waste. Biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally friendly option.

Energy Efficiency: Developing reactions that can be run at ambient temperature and pressure to reduce energy consumption.

Q & A

Q. How is 1-chloro-3-ethyl-5-Isoquinolinamine synthesized, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (NAS) on a pre-functionalized isoquinoline scaffold. For example:

Chlorination: Introduce chlorine at position 1 using POCl₃ under reflux (110–120°C, 6–8 hours) .

Ethylation: React with ethyl bromide in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., K₂CO₃) at 80°C for 12 hours .

Amine Functionalization: Use ammonia or ammonium acetate under microwave-assisted conditions (150°C, 20 minutes) to introduce the amine group at position 5 .

Critical Parameters:

- Temperature Control: Excess heat during chlorination may lead to byproducts like dichlorinated derivatives.

- Catalyst Efficiency: Pd-based catalysts require strict anhydrous conditions to prevent deactivation.

- Yield Optimization: Monitor reaction progress via TLC or HPLC, with typical yields ranging from 45–65% .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Performance Liquid Chromatography (HPLC):

- Mass Spectrometry (HRMS):

- Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 207.06) and isotopic patterns for chlorine .

Q. What are the primary challenges in isolating intermediates during synthesis, and how can they be mitigated?

Methodological Answer:

- Challenge 1: Co-elution of byproducts in chromatography.

- Challenge 2: Hydrolysis of the chloro group under basic conditions.

Q. How should researchers design initial pharmacological screening assays for this compound?

Methodological Answer:

Q. How can reproducibility in synthesis protocols be ensured across laboratories?

Methodological Answer:

- Documentation: Follow Beilstein Journal guidelines, detailing catalyst batches, solvent purity, and reaction monitoring methods .

- Collaborative Validation: Share samples with independent labs for NMR and HPLC cross-verification .

Advanced Research Questions

Q. How can contradictions in pharmacological data across studies (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

- Source Analysis: Compare assay conditions (e.g., ATP concentrations in kinase assays) and cell lines used .

- Meta-Analysis: Apply multivariate regression to identify confounding variables (e.g., pH, temperature) .

- Replication Studies: Use standardized protocols (e.g., NIH Rigor and Reproducibility guidelines) .

Q. What computational methods are effective in predicting the compound’s reactivity and target interactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electrophilic aromatic substitution (EAS) reactivity at position 5 .

- Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., PARP-1) to predict binding affinities .

- MD Simulations: Simulate ligand-protein stability over 100 ns trajectories (AMBER force field) .

Q. How can factorial design optimize the synthesis of this compound?

Methodological Answer:

- Factors: Temperature (X₁), catalyst loading (X₂), reaction time (X₃).

- Design: 2³ factorial matrix (8 runs) to model interactions.

| Run | X₁ (°C) | X₂ (mol%) | X₃ (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 70 | 5 | 10 | 42 |

| 2 | 90 | 5 | 10 | 58 |

| ... | ... | ... | ... | ... |

Q. What strategies can elucidate the compound’s metabolic pathways in vitro?

Methodological Answer:

Q. How can researchers systematically analyze the electronic effects of substituents on bioactivity?

Methodological Answer:

- Hammett Analysis: Correlate σ values of substituents (e.g., -Cl, -Et) with log(IC₅₀) .

- SAR Studies: Synthesize analogs (e.g., 1-fluoro, 3-methyl) and compare activities via heatmap clustering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.